molecular formula C11H18O4 B1592564 Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 87787-08-4

Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No. B1592564
CAS RN: 87787-08-4
M. Wt: 214.26 g/mol
InChI Key: GPFLQUDSOXRFIP-UHFFFAOYSA-N
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Description

Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, also known as 8-MDB or 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid methyl ester, is a chemical compound with a wide range of applications in the scientific and medical fields. 8-MDB is a cyclic organic compound that is composed of a methyl ester group and a dioxaspiro[4.5]decane ring system. It is a colorless solid that is soluble in organic solvents and is used in a variety of research and medical applications.

Scientific Research Applications

Supramolecular Arrangements and Crystallography The study of cyclohexane-5-spirohydantoin derivatives, including compounds similar in structure to methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, has provided insights into the relationship between molecular and crystal structures. These compounds, devoid of solvent molecules in their crystals, demonstrate the influence of substituents on supramolecular arrangements, showcasing two distinct structural types based on the interactions between hydantoin rings (Sara Graus et al., 2010).

Synthetic Methodologies and Stereochemistry Research into enantiomerically pure dioxaspiro compounds has been extensive, highlighting flexible synthetic routes. These methodologies are pivotal for the creation of enantiomerically pure spiroacetals, employing homopropargylic alcohols from epoxides. This approach allows for the individual construction of spiroacetal ring components, significantly contributing to the synthesis of insect pheromone components and other complex molecules (B. D. Schwartz et al., 2005).

Chemical Communication in Insects In the realm of entomology, certain dioxaspiro derivatives serve as crucial components in the chemical communication systems of various insect species. Studies have identified these compounds in the frass of bark beetles and their role in modifying behaviors such as trap attraction and repulsion, emphasizing the biological significance of these molecules in ecological contexts (U. Kohnle et al., 1992).

Environmental Applications The removal efficiency of polymers based on calix[4]arene for water-soluble carcinogenic dyes and amines showcases the environmental applications of spirocyclic compounds. Such materials demonstrate high efficiency in dye removal, presenting a potential avenue for the treatment of industrial wastewater and the mitigation of environmental pollutants (E. Akceylan et al., 2009).

Polymer Science In polymer science, the copolymerization of cyclic ketenacetals, including structures akin to methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, has been investigated for creating polymers with low shrinkage in volume. These studies offer promising insights into developing materials with tailored properties for various industrial applications, from gel-like to hard polymer samples (T. Schulze et al., 1995).

properties

IUPAC Name

methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(9(12)13-2)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFLQUDSOXRFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)OCCO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626670
Record name Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

CAS RN

87787-08-4
Record name Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the process described in the literature (JP83-118577), methyl 1,4-dioxaspiro [4.5]decan-8-carboxylate was reacted with methyl iodide in the presence of LDA (lithium diisopropylamide) to obtain methyl 8-methyl-1,4-dioxaspiro [4.5]decan-8-carboxylate (the compound (1) of the above figure).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Methyl 1-methyl-4-oxocyclohexanecarboxylate (30 g) was dissolved in benzene (300 ml). Ethylene glycol (30 ml) and p-toluenesulfonic acid monohydrate (1 g) were added, and the mixture was refluxed for 4 hours. The water which formed during the heating was removed by using a water trap. After cooling, the mixture was washed with water and dryed (MgSO4). The solvent was distilled off to give methyl 4,4-ethylenedioxy-1-methylcyclohexanecarboxylate as an oil (37.8 g, 100%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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